molecular formula C11H12BrN3 B13164673 3-(3-bromophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole

3-(3-bromophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole

Cat. No.: B13164673
M. Wt: 266.14 g/mol
InChI Key: DTPLAIMZGHBXNI-UHFFFAOYSA-N
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Description

3-(3-bromophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole: is a chemical compound with the following structure:

Structure: C11H12BrN3\text{Structure: } \text{C}_{11}\text{H}_{12}\text{BrN}_3 Structure: C11​H12​BrN3​

It consists of a triazole ring (a five-membered heterocycle containing three nitrogen atoms) substituted with a 3-bromophenyl group and an isopropyl group. The compound exhibits interesting properties due to its aromatic and heterocyclic nature.

Preparation Methods

Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 3-bromobenzylamine with isopropyl isocyanate under appropriate conditions. The reaction proceeds via nucleophilic substitution at the isocyanate carbon, resulting in the formation of the desired triazole product .

Chemical Reactions Analysis

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states of the nitrogen atoms.

    Reduction: Reduction of the triazole ring can occur, yielding different products.

    Substitution: The bromine atom in the phenyl group can be substituted with other functional groups.

    Common Reagents: Reagents like , , and are often employed.

    Major Products: Depending on the reaction conditions, different products may form, including derivatives of the triazole ring or modified phenyl groups.

Scientific Research Applications

    Medicinal Chemistry: Researchers explore derivatives of this compound for potential drug development. Triazoles have been investigated as antifungal, antiviral, and anticancer agents.

    Bioconjugation: The triazole ring’s stability and reactivity make it useful for bioconjugation and labeling purposes.

    Agrochemicals: Some triazole derivatives exhibit pesticidal properties.

Mechanism of Action

The exact mechanism of action for 3-(3-bromophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole depends on its specific application. its effects likely involve interactions with biological targets (e.g., enzymes, receptors) or disruption of cellular processes.

Comparison with Similar Compounds

    Similar Compounds: Other triazole derivatives, such as , , and , share structural similarities.

    Uniqueness: The combination of the 3-bromophenyl and isopropyl groups distinguishes this compound from related triazoles.

Remember that further research and experimental studies are essential to fully understand the compound’s properties and applications

Properties

Molecular Formula

C11H12BrN3

Molecular Weight

266.14 g/mol

IUPAC Name

3-(3-bromophenyl)-5-propan-2-yl-1H-1,2,4-triazole

InChI

InChI=1S/C11H12BrN3/c1-7(2)10-13-11(15-14-10)8-4-3-5-9(12)6-8/h3-7H,1-2H3,(H,13,14,15)

InChI Key

DTPLAIMZGHBXNI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=NN1)C2=CC(=CC=C2)Br

Origin of Product

United States

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